4-Fluoro-3-iodobenzaldehyde
Overview
Description
4-Fluoro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO . It has a molecular weight of 250.01 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 4-Fluoro-3-iodobenzaldehyde involves two stages . In the first stage, a mixture of 4-fluoro-3-iodotoluene and N-Bromosuccinimide (NBS) in CCl4 is refluxed under N2 with benzoyl peroxide for 3 hours . The reaction mixture is then cooled to room temperature and filtered through celite, washed with benzene . In the second stage, the resulting benzylbromide is heated with NaHCO3 solid in DMSO at 120°C for 90 minutes . The reaction mixture is then cooled to room temperature, quenched with water, extracted with Et2O, and washed with water, brine . The organic layer is dried with Na2SO4, concentrated in vacuo . MPLC purification provides the titled compound as a colorless oil which solidifies over time .Molecular Structure Analysis
The IUPAC name of 4-Fluoro-3-iodobenzaldehyde is 4-fluoro-3-iodobenzaldehyde . The InChI code is 1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H . The InChI key is DGUYWJGDFCRUHC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Fluoro-3-iodobenzaldehyde is a solid at room temperature . It has a molecular weight of 250.01 . The compound should be stored at 2-8°C in a dark place under an inert atmosphere . The boiling point is 65-67°C .Scientific Research Applications
Synthesis Processes
4-Fluoro-3-iodobenzaldehyde has been employed in various synthesis processes. For instance, Zhao Wenxian and colleagues utilized it in the synthesis of 4-Fluoro-3-phenoxybenzaldehyde through the Sommelet reaction, achieving high yield and purity (Zhao Wenxian, Wang Min-can, Liu Lantao, 2005). Similarly, Wang Bao-jie reported a simplified method for synthesizing 3-fluoro-4-methoxybenzaldehyde, highlighting the reduced cost and environmental impact (Wang Bao-jie, 2006).
Antioxidant Activity
Research by Ahmed O. H. El Nezhawy et al. involved using 4-Fluorobenzaldehyde, a related compound, to prepare thiazolidin-4-one derivatives. Many of these compounds exhibited promising antioxidant activity (Ahmed O. H. El Nezhawy et al., 2009).
Chemical Reactions Under Specific Conditions
E. Bálint and team explored the arylation of iodophenols with 2-Fluorobenzaldehyde under microwave conditions, demonstrating the potential of fluoro-substituted benzaldehydes in facilitating specific chemical reactions (E. Bálint et al., 2013).
Study of Molecular Structure
The molecular structure of related compounds like 3-iodobenzaldehyde has been extensively studied, providing insights into the behavior of similar molecules like 4-Fluoro-3-iodobenzaldehyde. Glidewell et al. analyzed the crystal structure of 3-iodobenzaldehyde 2,4-dinitrophenylhydrazone, highlighting the importance of specific interactions in determining molecular arrangement (C. Glidewell et al., 2004).
Applications in Cancer Research
Fluorinated benzaldehydes, like the one , have been synthesized for use in anticancer research. Lawrence et al. described the synthesis of fluorinated analogues of combretastatin A-4, an anticancer compound, using similar molecules (N. Lawrence et al., 2003).
Bioconversion Studies
The fungus Bjerkandera adusta was tested for its bioconversion potential with fluorinated aromatic compounds. Although this specific study did not use 4-Fluoro-3-iodobenzaldehyde, it highlights the relevance of fluorinated compounds in biological systems (F. R. Lauritsen, A. Lunding, 1998).
Fluorescence Studies
Fluorophores based on benzaldehydes have been studied for their unique fluorescence properties, which could be relevant to the study of 4-Fluoro-3-iodobenzaldehyde. Yohei Okada and colleagues developed water-soluble solvatochromic fluorophores, demonstrating the utility of such compounds in chemical biology (Yohei Okada, M. Sugai, K. Chiba, 2016).
Safety And Hazards
4-Fluoro-3-iodobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ . Safety precautions include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-fluoro-3-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUYWJGDFCRUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437902 | |
Record name | 4-Fluoro-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-iodobenzaldehyde | |
CAS RN |
227609-88-3 | |
Record name | 4-Fluoro-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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